molecular formula C24H21Cl2N3O4S B601489 Fenticonazole Impurity D CAS No. 1313397-05-5

Fenticonazole Impurity D

Cat. No.: B601489
CAS No.: 1313397-05-5
M. Wt: 518.4 g/mol
InChI Key: GAXDLSMLSXXWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenticonazole Impurity D, also known as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate, is a reference standard used in pharmaceutical analysis. It is a byproduct or degradation product of fenticonazole, an imidazole antifungal agent. This impurity is significant in the quality control and stability testing of fenticonazole formulations .

Preparation Methods

The synthesis of Fenticonazole Impurity D involves several steps, typically starting with the reaction of 2,4-dichlorophenylacetonitrile with ethylene oxide to form 2-(2,4-dichlorophenyl)-2-hydroxyethylamine. This intermediate is then reacted with 4-(phenylsulphanyl)benzyl chloride in the presence of a base to yield the final product, which is then converted to its nitrate salt form .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Fenticonazole Impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of different oxidation products.

    Reduction: Although less common, reduction reactions can also occur, especially in the presence of strong reducing agents.

    Substitution: Nucleophilic substitution reactions can take place, particularly at the benzyl chloride moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fenticonazole Impurity D is primarily used in pharmaceutical research and development. Its applications include:

Mechanism of Action

As an impurity, Fenticonazole Impurity D does not have a direct mechanism of action like the parent compound, fenticonazole. understanding its formation and behavior is crucial for ensuring the quality and safety of fenticonazole products. The parent compound, fenticonazole, exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to fungal cell death .

Comparison with Similar Compounds

Fenticonazole Impurity D can be compared with other impurities of fenticonazole, such as:

    Fenticonazole Impurity A: Another degradation product with different structural characteristics.

    Fenticonazole Impurity B: A byproduct formed during the synthesis of fenticonazole.

    Fenticonazole Impurity C: A related compound with distinct chemical properties.

What sets this compound apart is its unique structure, which includes a phenylsulphanylbenzyl group. This structural difference can influence its chemical behavior and interactions in analytical methods .

Properties

CAS No.

1313397-05-5

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol;nitrate

InChI

InChI=1S/C24H21Cl2N2OS.NO3/c25-19-8-11-22(23(26)14-19)24(29)16-28-13-12-27(17-28)15-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24,29H,15-16H2;/q+1;-1

InChI Key

GAXDLSMLSXXWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)O.[N+](=O)([O-])[O-]

Appearance

Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​hydroxyethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.